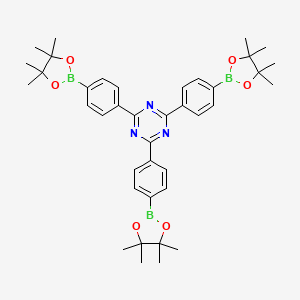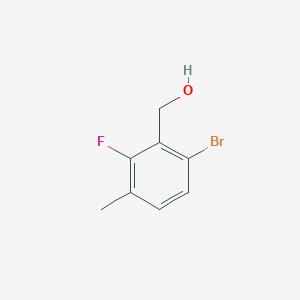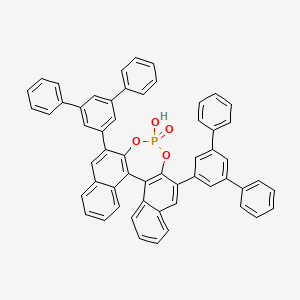
(S)-Vapol
Overview
Description
(S)-Vapol is a synthetic compound discovered in the early 2000s by researchers at the University of Tokyo. It is a chiral compound, meaning it has two mirror-image forms that are chemically identical but have different biological properties. (S)-Vapol has been studied for its potential to treat a variety of diseases, including cancer, Alzheimer’s, and Parkinson’s. It has also been used in lab experiments to study the effects of various drugs on cell cultures.
Scientific Research Applications
- The compound’s unique properties make it a potential candidate for process analyzers. Unlike existing techniques limited to concentrations above 10 parts per million, “(S)-Vapol” could offer greater sensitivity. Real-time monitoring of chemical processes, environmental pollutants, or industrial reactions could benefit from its use .
- Inspired by its chirality, researchers have designed rule-based expert systems for weed identification in crops like oats, barley, triticale, and wheat. “(S)-Vapol” could contribute to precision agriculture by aiding in weed management .
- Collaborations between Naarea, the French National Centre for Scientific Research (CNRS), and Université Paris-Saclay aim to establish a molten salt chemistry laboratory. This facility will focus on both nuclear molten salt reactors and non-nuclear applications. “(S)-Vapol” might play a role in these studies .
Nuclear Physics and Mirror Nuclei Studies: :
Process Analyzers and Sensing
Weed Identification in Agriculture
Molten Salt Chemistry and Reactors
properties
IUPAC Name |
dichloromethane;3-(4-hydroxy-2-phenylphenanthren-3-yl)-2-phenylphenanthren-4-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H26O2.CH2Cl2/c41-39-35-29(21-19-27-15-7-9-17-31(27)35)23-33(25-11-3-1-4-12-25)37(39)38-34(26-13-5-2-6-14-26)24-30-22-20-28-16-8-10-18-32(28)36(30)40(38)42;2-1-3/h1-24,41-42H;1H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXFOHEGGSYVOKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C3C(=C2)C=CC4=CC=CC=C43)O)C5=C(C=C6C=CC7=CC=CC=C7C6=C5O)C8=CC=CC=C8.C(Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-Vapol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes (S)-VAPOL a unique chiral ligand compared to other biaryl ligands like BINOL?
A1: Unlike BINOL, unsolvated forms of (S)-VAPOL lack classical hydrogen-bonding motifs []. Additionally, a significant difference in melting point exists between racemic VAPOL and (S)-VAPOL (86 °C higher for the racemate), indicating a substantial 2.0 kcal/mol difference in stability at room temperature that favors the racemate []. This difference is considerably larger than typically observed for racemic/chiral pairs and highlights the unique solid-state properties of (S)-VAPOL.
Q2: What types of reactions can (S)-VAPOL catalyze enantioselectively?
A2: (S)-VAPOL has demonstrated excellent catalytic activity and enantioselectivity in various reactions. It efficiently catalyzes the Petasis reaction of alkenyl boronates, secondary amines, and ethyl glyoxylate, affording chiral α-amino esters in high yields and enantiomeric ratios []. Additionally, (S)-VAPOL hydrogen phosphate effectively catalyzes the desymmetrization of N-acylaziridines with Me3SiSPh, yielding β-(N-acylamino)phenylthioethers with high enantioselectivity [].
Q3: How does (S)-VAPOL achieve diastereo- and enantioselectivity in asymmetric aziridination reactions?
A3: Chiral polyborate Brønsted acids derived from (S)-VAPOL catalyze the reaction of diarylmethyl imines with diazo compounds, leading to either cis- or trans-aziridines with high asymmetric induction []. Interestingly, the face selectivity of the addition to the imine remains independent of the diazo compound used. This control over diastereo- and enantioselectivity makes (S)-VAPOL a powerful tool for synthesizing diverse aziridine derivatives.
Q4: Can the unique structural features of (S)-VAPOL be exploited for advanced spectroscopic studies?
A4: Yes, (S)-VAPOL's increased π-electron delocalization curvature, compared to BINOL and VANOL, leads to a stronger two-photon circular dichroism (TPCD) signal []. This property allows for deeper insights into the chiroptical properties of (S)-VAPOL and highlights its potential for use in advanced spectroscopic techniques beyond traditional electronic circular dichroism (ECD) [, ].
Q5: Are there any established methods for synthesizing (S)-VAPOL with high enantiomeric purity?
A5: A highly enantioselective deracemization method exists for obtaining (S)-VAPOL from its racemate. This copper-mediated process, carried out in the presence of (-)-spartiene, allows for the reproducible formation of (S)-VAPOL in greater than 99% ee []. This method surpasses the efficiency of existing procedures for similar compounds like BINOL, further emphasizing the value of (S)-VAPOL in asymmetric synthesis.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



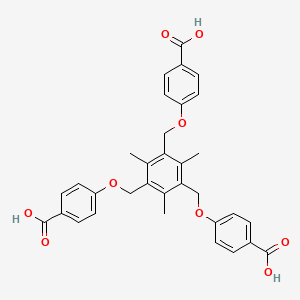
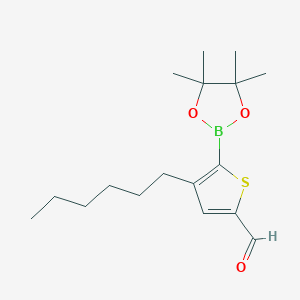
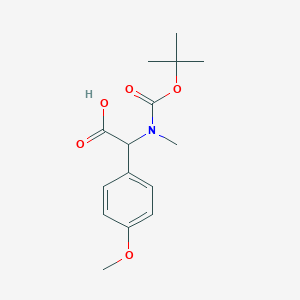
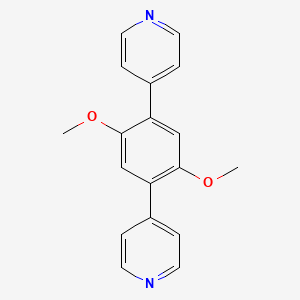


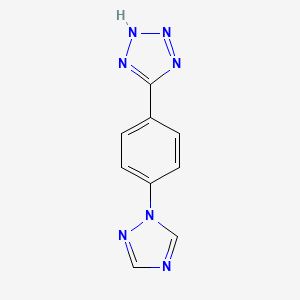

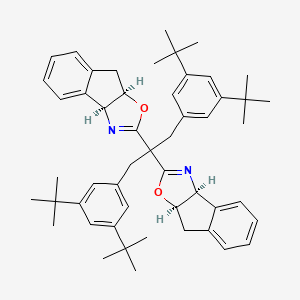
![(2S,2'S,3S,3'S)-3,3'-di-tert-butyl-4,4'-bis(2,6-dimethoxyphenyl)-2,2',3,3'-tetrahydro-2,2'-bibenzo[d][1,3]oxaphosphole](/img/structure/B3177296.png)
